molecular formula C24H43N5O5Si2 B1417514 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine CAS No. 401812-99-5

2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine

Cat. No.: B1417514
CAS No.: 401812-99-5
M. Wt: 537.8 g/mol
InChI Key: ZASBWDKOEOJQMT-WVSUBDOOSA-N
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Description

2'-O-(tert-Butyldimethylsilyl)-3',5'-O-(di-tert-Butylsilanediyl)guanosine is a chemically modified nucleoside derivative. This compound is characterized by the presence of protective silyl groups at the 2'- and 3',5'-positions of guanosine, which enhance its stability and reactivity in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Protection of Guanosine: The synthesis begins with the protection of the 2'-hydroxyl group of guanosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

  • Introduction of Di-tert-Butylsilanediyl Group: The 3',5'-positions are then modified by reacting the protected guanosine with di-tert-butylsilanediyl chloride under controlled conditions to ensure selective protection.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes:

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions are common, where the silyl groups can be replaced with other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4

  • Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of guanosine.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Guanosine derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl positions.

  • Biology: Employed in the study of nucleic acids and their interactions with proteins and other biomolecules.

  • Medicine: Investigated for its potential therapeutic uses, such as in antiviral and anticancer treatments.

  • Industry: Utilized in the development of nucleoside analogs for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its silyl groups with molecular targets and pathways. The protective silyl groups enhance the stability of the compound, allowing it to participate in specific biochemical reactions without being degraded.

Molecular Targets and Pathways:

  • Nucleic Acids: The compound can interact with DNA and RNA, affecting their structure and function.

  • Enzymes: It may inhibit or modulate the activity of certain enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

This compound is unique due to its specific silyl group modifications, which provide enhanced stability and reactivity compared to other nucleoside derivatives. Similar compounds include:

  • Tert-Butyldimethylsilyl Ethers: These are commonly used as protecting groups in organic synthesis.

  • Trimethylsilyl Ethers: These are less stable and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.

Properties

IUPAC Name

9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N5O5Si2/c1-22(2,3)35(10,11)33-17-16-14(12-31-36(34-16,23(4,5)6)24(7,8)9)32-20(17)29-13-26-15-18(29)27-21(25)28-19(15)30/h13-14,16-17,20H,12H2,1-11H3,(H3,25,27,28,30)/t14-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBWDKOEOJQMT-WVSUBDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N5O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401812-99-5
Record name 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
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2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
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2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
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2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
Reactant of Route 5
2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
Reactant of Route 6
2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine

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